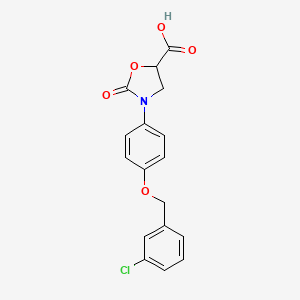
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid is a complex organic compound that features a unique structure combining a chlorobenzyl group, a phenyl ring, and an oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form an ether linkage. This intermediate is then subjected to cyclization with an appropriate oxazolidine precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-((3-Chlorobenzyloxy)phenyl)boronic acid: Shares a similar structure but contains a boronic acid group instead of an oxazolidine ring.
3-Chloro-4-(3-chlorobenzyloxy)phenylboronic acid: Another related compound with a boronic acid group and an additional chlorine atom.
Uniqueness
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid is unique due to its oxazolidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
87186-61-6 |
|---|---|
Molekularformel |
C17H14ClNO5 |
Molekulargewicht |
347.7 g/mol |
IUPAC-Name |
3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C17H14ClNO5/c18-12-3-1-2-11(8-12)10-23-14-6-4-13(5-7-14)19-9-15(16(20)21)24-17(19)22/h1-8,15H,9-10H2,(H,20,21) |
InChI-Schlüssel |
VKWZFSOAEGRBPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



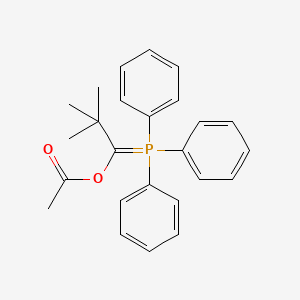
![2-(p-Tolyl)-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12877008.png)
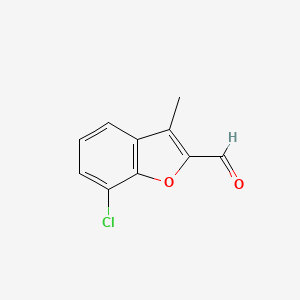
![3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide](/img/structure/B12877020.png)

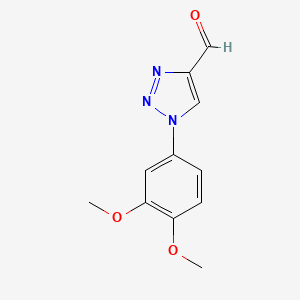
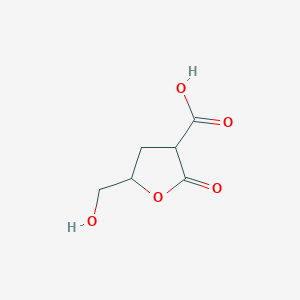
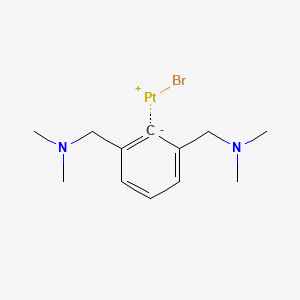
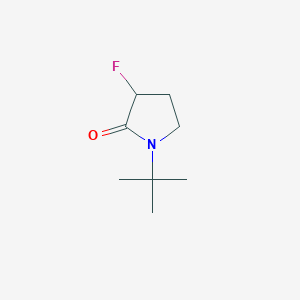
![Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-](/img/structure/B12877066.png)
![(4-Bromobenzo[d]oxazol-2-yl)methanol](/img/structure/B12877089.png)
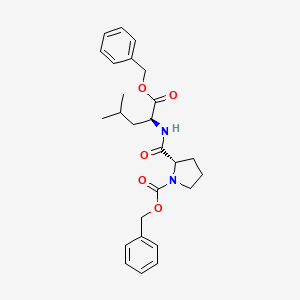
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
